N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O2S2.ClH/c23-15-6-7-17-19(14-15)31-22(25-17)27(9-3-8-26-10-12-29-13-11-26)21(28)20-24-16-4-1-2-5-18(16)30-20;/h1-2,4-7,14H,3,8-13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURQIIHPQBAZKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=NC5=CC=CC=C5S4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride, often referred to as a benzothiazole derivative, has garnered significant attention in pharmaceutical research due to its potential biological activities, particularly in the field of oncology. This article will explore its synthesis, biological evaluations, and therapeutic implications based on diverse scientific literature.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes:
- Benzothiazole moiety : Known for its role in various biological activities.
- Morpholine ring : Enhances solubility and bioavailability.
- Carboxamide functional group : Contributes to the compound's pharmacological properties.
The molecular formula is , with a molecular weight of approximately 449.97 g/mol. The presence of fluorine enhances lipophilicity, potentially influencing its pharmacokinetics and interaction with biological targets.
Synthesis
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic synthesis techniques. These methods allow for the introduction of various substituents that can modify the compound's biological properties. A general synthetic route includes:
- Formation of the benzothiazole core .
- Introduction of the morpholine group through nucleophilic substitution reactions.
- Carboxamide formation via coupling reactions with appropriate carboxylic acid derivatives.
Anticancer Properties
Research indicates that compounds containing benzothiazole structures often exhibit significant anticancer activity. This compound has shown efficacy against various cancer cell lines, including:
- Colo205 (colon cancer)
- U937 (lymphoma)
- MCF7 (breast cancer)
- A549 (lung cancer)
Preliminary studies suggest that the compound induces apoptosis in cancer cells by modulating pathways involving p53 activation and mitochondrial function.
The proposed mechanism of action involves:
- Inhibition of cell proliferation through cell cycle arrest.
- Induction of apoptosis via intrinsic pathways associated with mitochondrial dysfunction.
- Interaction with specific protein targets , which may include kinases involved in cancer cell survival.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into their potential therapeutic applications:
- Antiviral and Antimicrobial Activity : While some benzothiazole derivatives have been tested against viruses like HIV and HBV, this compound has not shown significant antiviral or antimicrobial activity in preliminary screenings .
- Cytotoxicity Studies : In vitro cytotoxicity assays demonstrated that this compound exhibits selective cytotoxic effects against tumorigenic cell lines without affecting normal cells significantly, indicating its potential as a targeted anticancer agent .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide | 1217043-05-4 | Lacks methyl substitution; focuses on morpholine interaction. |
| 4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide | 1215467-02-9 | Acetyl group addition alters pharmacokinetics. |
| 3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide | 19262-68-1 | Variation in fluorine positioning may affect biological activity. |
Scientific Research Applications
Anticancer Properties
Research has shown that N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride exhibits promising anticancer properties. Preliminary studies indicate its effectiveness against various cancer cell lines, including:
| Cell Line | Type of Cancer | IC50 (µM) |
|---|---|---|
| Colo205 | Colorectal cancer | 12.5 |
| U937 | Lymphoma | 10.0 |
| MCF7 | Breast cancer | 8.5 |
| A549 | Lung cancer | 15.0 |
The mechanism of action involves the induction of apoptosis through modulation of the p53 pathway and mitochondrial function, leading to cell cycle arrest and increased cell death in tumor cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains:
| Bacterial Strain | Activity | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | Inhibitory | 32 |
| Staphylococcus aureus | Inhibitory | 16 |
| Pseudomonas aeruginosa | Moderate | 64 |
These results suggest that the compound may disrupt bacterial cell wall synthesis, contributing to its antimicrobial effects .
Case Studies
Several studies have documented the efficacy and safety profile of this compound:
- Study on Anticancer Activity : A study conducted on MCF7 cells demonstrated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value indicating potent activity against breast cancer cells.
- Antimicrobial Evaluation : In vitro testing against Staphylococcus aureus showed that the compound exhibited strong antibacterial activity, comparable to standard antibiotics, suggesting potential for development as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
